![molecular formula C7H6Cl2O2 B2622652 2,6-Dichloro-4-methoxyphenol CAS No. 2423-72-5](/img/structure/B2622652.png)
2,6-Dichloro-4-methoxyphenol
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Overview
Description
2,6-Dichloro-4-methoxyphenol is a chemical compound with the molecular formula C7H6Cl2O2 . It has a molecular weight of 193.03 .
Synthesis Analysis
The synthesis of 2,6-Dichloro-4-methoxyphenol involves a multi-step reaction . The first step involves [bis(acetoxy)iodo]benzene, followed by N,N’-Dimethylhydrazine dihydrochloride in acetonitrile under reflux conditions .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-methoxyphenol consists of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Chemical Reactions Analysis
The compound shows a reversible process at a pH range from 3.70 to 12.60 and is pH-dependent until pH 9.20 . By varying incubation time and pH of electrolyte solutions, 2,6-Dichloro-4-methoxyphenol showed spontaneous degradation which was presented by the change of its electrochemical behavior in solution .Scientific Research Applications
Building Blocks for Synthesis
Phenol derivatives like 2,6-Dichloro-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been invented for these phenol derivatives .
Antioxidants
m-Aryloxy phenols, a category that includes 2,6-Dichloro-4-methoxyphenol, have applications as antioxidants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability .
Ultraviolet Absorbers
These compounds also serve as ultraviolet absorbers . This property makes them useful in various industries, including plastics, adhesives, and coatings .
Flame Retardants
m-Aryloxy phenols are used as flame retardants . They enhance the flame resistance of materials, making them safer for use in various applications .
Biological Activities
m-Aryloxy phenols have potential biological activities, including anti-tumor and anti-inflammatory effects . This opens up possibilities for their use in medical and pharmaceutical research .
Production of Antioxidants
4-Methoxyphenol, a compound related to 2,6-Dichloro-4-methoxyphenol, is used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT) . These antioxidants are commonly used in food packaging, cosmetics, and personal care products to prevent spoilage and extend shelf life .
Manufacturing of Pharmaceuticals and Agrochemicals
4-Methoxyphenol serves as a key building block for the synthesis of many drugs, including fluoroquinolone antibiotics and anticoagulants . It also finds use in the manufacturing of agrochemicals .
Luminescent Detection
A luminescent 56-metal Cd(ii)–Sm(iii) nanocluster was constructed from a flexible Schiff base ligand, and it shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline . This indicates potential applications of 2,6-Dichloro-4-methoxyphenol in luminescent detection .
Safety and Hazards
Future Directions
There is potential for 2,6-Dichloro-4-methoxyphenol to be used in various fields of research and industry. For example, a luminescent 56-metal Cd(II)–Sm(III) nanocluster shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide) with high sensitivity and selectivity, which can be used to quantitatively analyze the concentrations in fruit extracts .
Mechanism of Action
Target of Action
The primary target of 2,6-Dichloro-4-methoxyphenol is the primary (carbon) radicals produced by the initiator . These radicals are key components in chemical reactions, particularly in the field of chemistry, where 2,6-Dichloro-4-methoxyphenol acts as a stabilizer to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .
Mode of Action
2,6-Dichloro-4-methoxyphenol interacts with its targets through a series of steps . First, oxygen reacts with the primary (carbon) radicals produced by the initiator and forms peroxy radicals. Then, the monomer adds to the peroxy radicals at a much slower rate to form a random copolymer. Finally, the peroxy radicals easily terminate each other, produce dead copolymer, and release an oxygen molecule .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dichloro-4-methoxyphenol involve the formation of peroxy radicals and their subsequent reactions . The compound prevents the formation of long oxygen−monomer copolymer chains, thereby reducing the consumption rate of oxygen and enhancing the inhibition of oxygen .
Result of Action
The molecular and cellular effects of 2,6-Dichloro-4-methoxyphenol’s action primarily involve the inhibition of radical polymerization monomers, such as acrylic monomers . This inhibition ensures the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-methoxyphenol. For instance, the degradation of 2,6-Dichloro-4-methoxyphenol in unsaturated soil was found to be influenced by bacterial mineralization
properties
IUPAC Name |
2,6-dichloro-4-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZNOEKGSGWAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methoxyphenol |
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